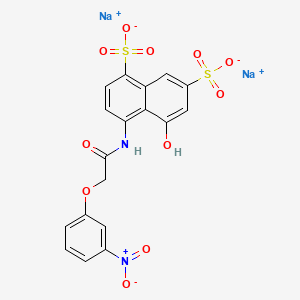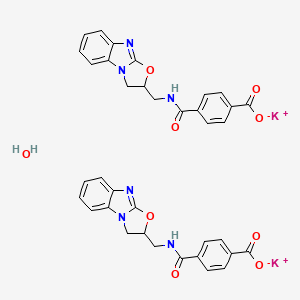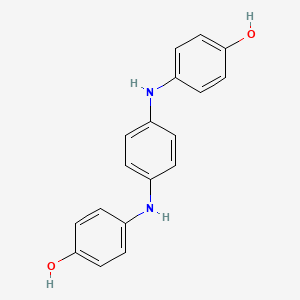
N,N'-Bis(4-hydroxyphenyl)-p-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a phenylenediamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine typically involves the condensation reaction of 4-aminophenol with p-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the phenylenediamine core.
4,4’-Diaminodiphenylmethane: Contains a similar diamine core but different substituents.
N,N’-Bis(4-hydroxyphenyl)urea: Similar hydroxyphenyl groups but with a urea linkage.
Uniqueness
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is unique due to its combination of hydroxyphenyl groups and a phenylenediamine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
94209-20-8 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
4-[4-(4-hydroxyanilino)anilino]phenol |
InChI |
InChI=1S/C18H16N2O2/c21-17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(22)12-8-16/h1-12,19-22H |
InChIキー |
YFJMEBYJCJMELS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


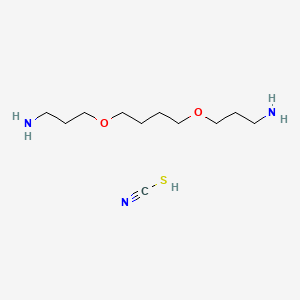
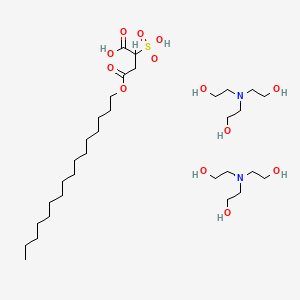
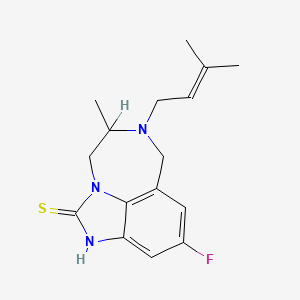

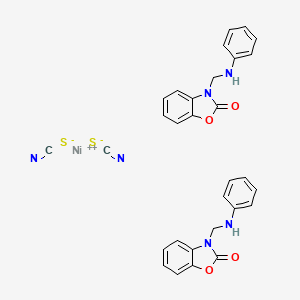
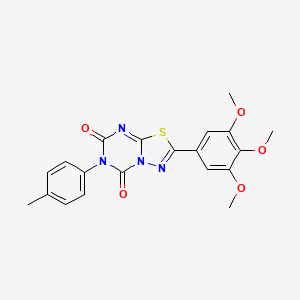
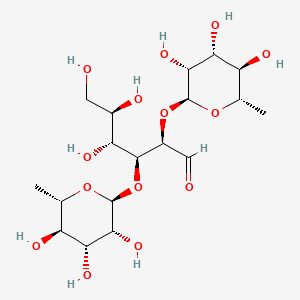
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
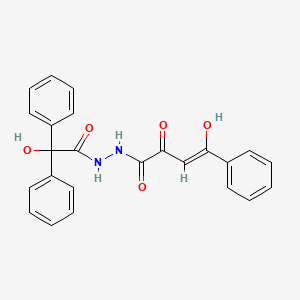
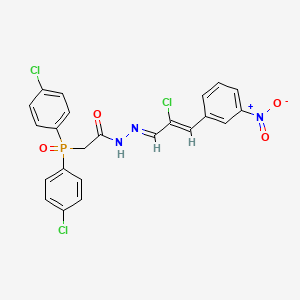

![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
